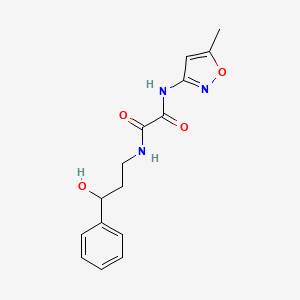

N1-(3-hydroxy-3-phenylpropyl)-N2-(5-methylisoxazol-3-yl)oxalamide

CAS No.: 1396790-78-5

Cat. No.: VC4222044

Molecular Formula: C15H17N3O4

Molecular Weight: 303.318

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396790-78-5 |

|---|---|

| Molecular Formula | C15H17N3O4 |

| Molecular Weight | 303.318 |

| IUPAC Name | N-(3-hydroxy-3-phenylpropyl)-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |

| Standard InChI | InChI=1S/C15H17N3O4/c1-10-9-13(18-22-10)17-15(21)14(20)16-8-7-12(19)11-5-3-2-4-6-11/h2-6,9,12,19H,7-8H2,1H3,(H,16,20)(H,17,18,21) |

| Standard InChI Key | HIRRENUPJDOHRK-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NO1)NC(=O)C(=O)NCCC(C2=CC=CC=C2)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, N-(3-hydroxy-3-phenylpropyl)-N'-(5-methyl-1,2-oxazol-3-yl)oxamide, reflects its bifunctional design. The oxalamide backbone (-NH-C(=O)-C(=O)-NH-) serves as a central scaffold, bridging two distinct moieties:

-

A 3-hydroxy-3-phenylpropyl group at the N1 position, featuring a chiral secondary alcohol adjacent to a phenyl ring.

-

A 5-methylisoxazol-3-yl group at the N2 position, incorporating a five-membered heterocycle with oxygen and nitrogen atoms.

This combination introduces both polar (hydroxyl, amide) and hydrophobic (phenyl, methyl) regions, enabling diverse intermolecular interactions.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| CAS Registry Number | 1396790-78-5 |

| Molecular Formula | C15H17N3O4 |

| Molecular Weight | 303.318 g/mol |

| IUPAC Name | N-(3-hydroxy-3-phenylpropyl)-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |

| InChI Key | InChI=1S/C15H17N3O4/c1-10-9-13(18-22-10)17-15(21)14(20)16-8-7-12(19)11-5-3-2-4-6-11/h2-6,9,12,19H |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of N1-(3-hydroxy-3-phenylpropyl)-N2-(5-methylisoxazol-3-yl)oxalamide involves multi-step protocols common to oxalamide derivatives. While detailed procedures remain proprietary, general steps can be inferred from analogous syntheses :

-

Formation of the Oxalamide Core: Condensation of oxalyl chloride with primary amines generates the central oxalamide structure. For this compound, sequential amidation is required to incorporate both substituents.

-

Introduction of the 3-Hydroxy-3-Phenylpropyl Group:

-

Starting from cinnamaldehyde, a Henry reaction with nitromethane yields 3-nitro-3-phenylpropan-1-ol.

-

Reduction of the nitro group to an amine (e.g., catalytic hydrogenation) produces 3-amino-3-phenylpropan-1-ol.

-

This aminol is then coupled to one terminus of the oxalamide core under peptide-coupling conditions (e.g., HOBt/EDCI).

-

-

Attachment of the 5-Methylisoxazole Moiety:

-

5-Methylisoxazol-3-amine is prepared via cyclization of acetylacetone with hydroxylamine.

-

The amine is coupled to the remaining carbonyl of the oxalamide backbone, typically using activating agents like DCC or EDC.

-

Table 2: Critical Reaction Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Oxalamide formation | Oxalyl chloride, DIEA, DCM, 0°C | Activation of carbonyl groups |

| Aminol coupling | HOBt, EDCI, DMF, rt | Amide bond formation |

| Isoxazole coupling | DCC, DMAP, THF, reflux | Heterocyclic amine conjugation |

Chemical Reactivity and Stability

Hydrolytic Degradation

The oxalamide linkage is susceptible to hydrolysis under acidic or alkaline conditions. In vitro studies of analogous compounds demonstrate cleavage of the -C(=O)-N- bonds at pH < 3 or pH > 10, yielding 3-hydroxy-3-phenylpropylamine and 5-methylisoxazol-3-yl-oxamic acid as degradation products. This liability necessitates careful pH control during storage and formulation.

Thermal Behavior

Hypothetical Applications and Biological Relevance

Medicinal Chemistry Prospects

While no direct bioactivity data exists for this compound, structural analogs provide clues:

-

Isoxazole Motifs: The 5-methylisoxazole group is prevalent in kinase inhibitors (e.g., COX-2 selective agents) due to its hydrogen-bonding capacity and metabolic stability .

-

Hydroxy-Phenylpropyl Group: Similar substituents in ACE inhibitors like lisinopril enhance binding to zinc-dependent metalloproteases .

Table 3: Structural Comparison to Bioactive Analogs

| Compound | Target | Key Structural Feature |

|---|---|---|

| Lisinopril | Angiotensin-converting enzyme | Carboxy-phenylpropyl group |

| Valdecoxib | Cyclooxygenase-2 | 5-Methylisoxazole sulfonamide |

Physicochemical and Spectroscopic Properties

Spectral Characterization

-

IR Spectroscopy: Expected peaks include ν(N-H) at ~3300 cm⁻¹ (amide), ν(C=O) at ~1680 cm⁻¹ (oxalamide), and ν(O-H) at ~3200 cm⁻¹ (hydroxyl).

-

NMR (1H):

-

δ 7.2–7.4 ppm (m, 5H, aromatic protons)

-

δ 4.8 ppm (t, 1H, -CH(OH)-)

-

δ 2.4 ppm (s, 3H, isoxazole-CH3)

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume